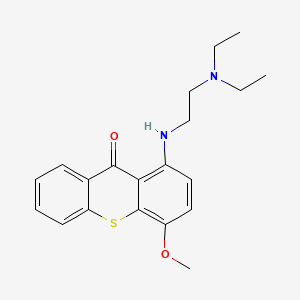

Thioxanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-4-methoxy-

Description

Friedel-Crafts Acylation Strategies for Core Structure Formation

The thioxanthen-9-one scaffold is traditionally constructed via cyclization reactions that establish its tricyclic framework. While classical Friedel-Crafts acylation remains a theoretical pathway for forming the xanthone-like structure, contemporary methods have shifted toward more efficient approaches. Recent work demonstrates that oxidative cyclization using o-(trimethylsilyl)phenyl triflate (1a ) and thiourea derivatives under basic conditions provides direct access to the thioxanthenone core. For example, treatment of thiourea 2f with cesium carbonate and 18-crown-6 facilitates double aryne insertion into the C═S bond, followed by hydrolysis to yield the carbonyl group. This method circumvents the regioselectivity challenges associated with Friedel-Crafts chemistry while achieving yields exceeding 90% for model substrates.

Key advancements include:

- Aryne intermediate utilization : The in situ generation of arynes enables sequential C–S and C–C bond formation, creating the central sulfur-containing ring system.

- Hydrolysis optimization : Controlled aqueous workup with cesium ions promotes efficient conversion of intermediate iminium salts to the final thioxanthenone product.

Properties

CAS No. |

73909-11-2 |

|---|---|

Molecular Formula |

C20H24N2O2S |

Molecular Weight |

356.5 g/mol |

IUPAC Name |

1-[2-(diethylamino)ethylamino]-4-methoxythioxanthen-9-one |

InChI |

InChI=1S/C20H24N2O2S/c1-4-22(5-2)13-12-21-15-10-11-16(24-3)20-18(15)19(23)14-8-6-7-9-17(14)25-20/h6-11,21H,4-5,12-13H2,1-3H3 |

InChI Key |

FMJDWWAXDFAUJH-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCNC1=C2C(=C(C=C1)OC)SC3=CC=CC=C3C2=O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this aminothioxanthone derivative typically follows these key steps:

- Starting Material : Commercially available chlorinated thioxanthone derivatives (e.g., 1-chloro-4-methoxy-9H-thioxanthen-9-one).

- Demethylation (if necessary) : Conversion of methoxy groups to hydroxy groups using reagents like boron tribromide (BBr3) to obtain hydroxy-thioxanthones.

- Aromatic Nucleophilic Substitution : Coupling of the halogenated thioxanthone intermediate with a primary amine such as N,N-diethylethane-1,2-diamine to introduce the 1-((2-(diethylamino)ethyl)amino) substituent at position 1.

- Purification and Characterization : The final compounds are purified and characterized by infrared spectroscopy and proton nuclear magnetic resonance (NMR) to confirm structural integrity.

Detailed Synthetic Procedures

| Step | Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Demethylation of 4-methoxy group | Boron tribromide (BBr3) in anhydrous solvent (e.g., dichloromethane), low temperature | Converts 4-methoxy to 4-hydroxy group smoothly, avoiding multistep routes previously required |

| 2 | Formation of halogenated intermediate | Starting from commercial halogenated thioxanthone (e.g., 1-chloro-4-methoxy-9H-thioxanthen-9-one) | Provides a reactive site for nucleophilic aromatic substitution |

| 3 | Aromatic nucleophilic substitution with amine | Reaction of halogenated thioxanthone with N,N-diethylethane-1,2-diamine under heating | Introduces 1-((2-(diethylamino)ethyl)amino) substituent at position 1 |

| 4 | Optional triflate formation for coupling | Conversion of hydroxy group to trifluoromethanesulfonate (triflate) for further substitutions | Enhances reactivity for cross-coupling reactions |

| 5 | Cross-coupling reactions | Palladium-catalyzed coupling with amines to form bis-substituted derivatives | Used for more complex derivatives beyond the mono-substituted target |

Representative Synthesis Example

A representative synthesis of the compound involves:

- Starting from 1-chloro-4-methoxy-9H-thioxanthen-9-one, demethylation with BBr3 yields 1-chloro-4-hydroxy-9H-thioxanthen-9-one.

- This intermediate undergoes aromatic nucleophilic substitution with N,N-diethylethane-1,2-diamine to afford 1-((2-(diethylamino)ethyl)amino)-4-hydroxy-9H-thioxanthen-9-one.

- If the methoxy group is retained, the final compound is 1-((2-(diethylamino)ethyl)amino)-4-methoxy-9H-thioxanthen-9-one.

Analytical Data and Characterization

The synthesized aminothioxanthone derivatives are characterized by:

- Infrared (IR) Spectroscopy : To confirm functional groups such as carbonyl (C=O) and amino substituents.

- Proton Nuclear Magnetic Resonance (^1H NMR) : To verify the presence and position of the diethylaminoethylamino substituent and methoxy group.

- Mass Spectrometry (MS) : To confirm molecular weight and purity.

- Melting Point Determination : For physical characterization.

Research Findings and Notes on Preparation

- The demethylation step using boron tribromide (BBr3) is a significant improvement over earlier multistep syntheses, providing a more convenient and higher-yielding route to hydroxy derivatives from methoxy precursors.

- Aromatic nucleophilic substitution reactions are efficient for introducing the diethylaminoethylamino group at position 1 of the thioxanthone core.

- The presence of halogen substituents (chlorine) on the thioxanthone ring facilitates substitution reactions and subsequent derivatizations such as triflate formation and palladium-catalyzed cross-coupling.

- The synthetic methodology allows for structural modifications enabling structure-activity relationship (SAR) studies, important for optimizing antifungal activity.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| Demethylation | Boron tribromide (BBr3), low temp | Convert 4-methoxy to 4-hydroxy | Smooth, high-yield conversion |

| Aromatic nucleophilic substitution | N,N-diethylethane-1,2-diamine, heating | Introduce 1-((2-(diethylamino)ethyl)amino) substituent | Efficient substitution at position 1 |

| Triflate formation (optional) | Trifluoromethanesulfonic anhydride | Activate hydroxy group for coupling | Enables further derivatization |

| Palladium-catalyzed cross-coupling (optional) | Pd catalyst, amine coupling partner | Form bis-substituted derivatives | Expands chemical diversity |

Chemical Reactions Analysis

Types of Reactions

Oxidation: Thioxanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-4-methoxy- can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the diethylaminoethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles like amines or thiols; reactions are often conducted in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced thioxanthone derivatives.

Substitution: Formation of substituted thioxanthone derivatives with different functional groups.

Scientific Research Applications

Thioxanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-4-methoxy- has a wide range of applications in scientific research:

Chemistry: Used as a photoinitiator in polymerization reactions, particularly in the synthesis of polymers and copolymers.

Biology: Investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.

Medicine: Studied for its potential use in drug delivery systems due to its ability to absorb light and generate reactive oxygen species.

Industry: Employed in the manufacturing of dyes and pigments due to its photophysical properties.

Mechanism of Action

The mechanism of action of Thioxanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-4-methoxy- involves its ability to absorb light and generate reactive oxygen species. This photochemical property makes it useful as a photoinitiator and photosensitizer. The compound can interact with molecular targets such as DNA and proteins, leading to the generation of singlet oxygen and other reactive species that can induce cellular damage or initiate polymerization reactions.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among thioxanthen-9-one derivatives lie in the substituents at positions 1 and 4. Below is a comparative analysis:

Key Observations:

- Position 4 Substituents: Methoxy vs. Propoxy: Methoxy groups enhance solubility compared to longer alkoxy chains (e.g., propoxy), which increase lipophilicity and membrane permeability. TXA1 (4-propoxy) demonstrated potent antitumor activity in xenograft models, attributed to its ability to disrupt cholesterol transport . Hydroxymethyl (Hycanthone): Introduces polarity but is associated with genotoxicity in murine models, limiting therapeutic use .

- Position 1 Substituents: Diethylaminoethylamino side chain: Critical for interactions with cellular targets. Halogens (TxCl, TxBr): Serve as synthetic intermediates; chloro/bromo groups are replaced via nucleophilic substitution to generate bioactive amines .

Antitumor Activity:

- TXA1 (4-propoxy): Reduced NSCLC xenograft growth by altering cholesterol localization and steroid biosynthesis (GI₅₀ = 1.9 μM in leukemia cells) .

Antimicrobial Activity:

- 1-[(2-Morpholinoethyl)amino]-4-propoxy- (Compound 11): Moderate antimicrobial activity (45% purity) against efflux pump-dependent pathogens .

- 1-Bromo-4-propoxy- (Compound 14): Lower efficacy, highlighting the necessity of amino side chains for target engagement .

Antifungal Activity:

- 1-{[2-(Diethylamino)ethyl]amino}-4-hydroxy- (Compound 8): Synthesized via demethylation; antifungal activity linked to triazole hybrid formation .

Biological Activity

Thioxanthen-9-one derivatives, particularly 1-((2-(diethylamino)ethyl)amino)-4-methoxy-, have garnered significant attention due to their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article explores the synthesis, biological mechanisms, and therapeutic potential of this compound, supported by various studies and data.

Chemical Structure and Properties

- IUPAC Name : 1-{[2-(diethylamino)ethyl]amino}-4-methoxy-9H-thioxanthen-9-one

- Molecular Formula : C20H24N2O2S

- CAS Number : 72748

- Molecular Weight : 340.49 g/mol

The compound's structure features a thioxanthene backbone with a methoxy group and a diethylamino ethyl side chain, contributing to its biological activity.

Synthesis of Thioxanthenone Derivatives

Recent research has focused on synthesizing various aminothioxanthone derivatives, including the target compound. The synthesis typically involves aromatic nucleophilic substitution reactions, starting from commercially available thioxanthone precursors. Characterization techniques such as infrared spectroscopy and nuclear magnetic resonance (NMR) confirm the structures of the synthesized compounds .

Antifungal Activity

Thioxanthenone derivatives have demonstrated significant antifungal properties against various pathogenic fungi. A study evaluated the antifungal activity of several aminothioxanthones, revealing that 1-[2-(diethylamino)ethyl]-amino-4-propoxy-9H-thioxanthen-9-one (TxA1) exhibited the highest efficacy against fluconazole-resistant strains of Candida albicans and other clinically relevant fungi. The minimum inhibitory concentration (MIC) for TxA1 was determined to be remarkably low, indicating potent antifungal activity .

Key Findings :

- TxA1 inhibited germ tube formation and biofilm development in C. albicans.

- Mechanistic studies indicated that TxA1 disrupts mitochondrial function and alters membrane integrity without directly interacting with ergosterol .

Anticancer Activity

The anticancer potential of thioxanthenone derivatives has also been explored. In vitro studies have shown that these compounds can inhibit cell growth in various cancer cell lines, including melanoma and breast cancer cells. The most potent derivative exhibited a GI50 (growth inhibition concentration) of 1.9 µM in melanoma cells, indicating strong cytotoxic effects .

Mechanism of Action :

- Thioxanthenones may induce cell cycle arrest and apoptosis in cancer cells.

- They have been shown to modulate cytokine production in macrophage cell lines, suggesting an immunomodulatory effect that could enhance their anticancer efficacy .

Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of thioxanthenone derivatives. Studies have suggested that modifications to the side chains significantly influence the compound's antifungal and anticancer activities.

| Compound | Structure | MIC (µg/mL) | GI50 (µM) | Activity |

|---|---|---|---|---|

| TxA1 | TxA1 | <0.5 | 1.9 | Antifungal, Anticancer |

| TxOHA1 | TxOHA1 | 1.0 | 3.5 | Antifungal |

| TxA2 | TxA2 | 0.8 | 4.0 | Anticancer |

Case Study 1: Antifungal Efficacy Against C. albicans

In a controlled laboratory setting, TxA1 was tested against multiple strains of C. albicans. The results indicated a complete inhibition of biofilm formation at sub-MIC concentrations, highlighting its potential as a therapeutic agent for treating systemic fungal infections .

Case Study 2: Cytotoxicity in Cancer Cells

In another study involving human keratinocyte cell lines, thioxanthenone derivatives were shown to reduce cell viability significantly compared to control groups treated with standard chemotherapeutics like doxorubicin . This suggests that these compounds could serve as promising candidates for further development in cancer therapy.

Q & A

Q. What are the recommended synthetic routes for preparing 1-((2-(diethylamino)ethyl)amino)-4-methoxy-thioxanthen-9-one, and how can reaction yields be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution of a halogenated thioxanthen-9-one precursor with a diethylaminoethylamine derivative. A general procedure involves:

- Step 1: Reacting 1-chloro-4-methoxy-thioxanthen-9-one (or similar halogenated analog) with 2-(diethylamino)ethylamine in methanol under reflux (100°C, 48 hours) with catalytic Cu₂O .

- Step 2: Purification via column chromatography or recrystallization.

Optimization Tips: - Use a 2:1 molar ratio of amine to halogenated precursor to drive the reaction forward.

- Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane eluent) .

Q. How should researchers characterize the physicochemical properties of this compound?

Methodological Answer: Key characterization methods include:

- Melting Point: Determined via differential scanning calorimetry (DSC) or capillary method (expected range: 210–213°C for thioxanthen-9-one analogs) .

- Solubility: Test in polar (water, methanol) and non-polar (hexane) solvents; the compound is poorly water-soluble but dissolves in methanol/DMSO .

- Spectroscopy:

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Toxicity Mitigation: Use fume hoods and PPE (gloves, goggles) due to mutagenicity risks (reported in rodent models) .

- Decomposition Risks: Avoid heating above 200°C; toxic NOx/SOx gases may form .

- Storage: Keep in airtight containers at 4°C, away from ignition sources .

Advanced Research Questions

Q. How can this compound be evaluated for dual activity in Alzheimer’s disease (e.g., Aβ aggregation inhibition and cholinesterase modulation)?

Methodological Answer:

- Aβ Aggregation Assay:

- Cholinesterase Inhibition:

Q. What strategies address poor solubility of thioxanthen-9-one derivatives in photopolymerization applications?

Methodological Answer:

- Co-solvent Systems: Use blends of methanol/acetone (1:1) to enhance solubility .

- Derivatization: Introduce hydrophilic groups (e.g., sulfonate) at the 4-position without disrupting the photoactive core .

- Nanoformulation: Encapsulate in PLGA nanoparticles to improve dispersibility in resin matrices .

Q. How can isotopic labeling (e.g., ¹⁴C/¹³C) aid in pharmacokinetic studies of this compound?

Methodological Answer:

Q. How should researchers resolve contradictions in reported mutagenicity data?

Methodological Answer:

- Study Design: Compare Ames test results (e.g., strain TA98 vs. TA100) under standardized conditions (OECD 471 guidelines) .

- Confounding Factors: Account for metabolic activation (S9 liver homogenate) and exposure duration .

Data Table 3: Mutagenicity Comparison

| Study | Model | Dose | Result | Reference |

|---|---|---|---|---|

| A | Rat embryo | 500 µg | Positive | |

| B | Human lymphocytes | 5 mg/L | Negative |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.